Insecticidal Activity Advantage Over Standards
A derivative compound from the heptafluoroisopropyl N-phenylpyrazole class, Compound A1, demonstrated significantly higher insecticidal activity against Chilo suppressalis (C. suppressalis) compared to the commercial standards nicofluprole and broflanilide [1].
| Evidence Dimension | Insecticidal activity against Chilo suppressalis |
|---|---|
| Target Compound Data | LC50 = 2.271 mg/L for Compound A1 (a close structural analog containing the heptafluoroisopropyl N-phenylpyrazole core) [1] |
| Comparator Or Baseline | LC50 = 6.021 mg/L for nicofluprole; LC50 = 6.895 mg/L for broflanilide [1] |
| Quantified Difference | Compound A1 is 2.6-fold more potent than nicofluprole and 3.0-fold more potent than broflanilide. |
| Conditions | Bioassay against Chilo suppressalis [1] |
Why This Matters
This data suggests that compounds built upon the 3,5-bis(heptafluoroisopropyl)-1-phenylpyrazole scaffold may offer a path to novel insecticides with improved potency and potentially lower application rates.
- [1] Liu, D., et al. (2024). Novel heptafluoroisopropyl N-phenylpyrazole aryl amides containing cyanoalkyl groups: Design, synthesis, insecticidal activity, docking studies and theoretical calculations. Bioorganic Chemistry, 107024. View Source
